molecular formula C13H17N B12829869 (3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine

(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine

Cat. No.: B12829869
M. Wt: 187.28 g/mol
InChI Key: VMSMCNSSOIREHC-UHFFFAOYSA-N
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Description

Structural Characteristics of Spiro[cyclopropane-naphthalene] Scaffolds

The spiro[cyclopropane-naphthalene] core is defined by a cyclopropane ring fused orthogonally to a 1',2',3',4'-tetrahydronaphthalene system at the 1-position of the naphthalene moiety. This arrangement creates a three-dimensional geometry that restricts rotational freedom, enhancing binding specificity in molecular interactions. Key structural features include:

  • Spiro Junction Geometry : The cyclopropane ring adopts a puckered conformation, with bond angles deviating from the ideal 60° due to steric strain. X-ray crystallographic studies of analogous spiro compounds reveal dihedral angles of 27–32° between the cyclopropane and naphthalene planes, optimizing orbital overlap for stability.
  • Naphthalene Substitution Pattern : The 3',4'-dihydro configuration reduces aromaticity in the naphthalene ring, introducing partial saturation at the 3 and 4 positions. This modification alters electron delocalization, as evidenced by UV-Vis spectra showing bathochromic shifts compared to fully aromatic naphthalenes.
  • Methanamine Functionalization : The primary amine group at the 2-position introduces a site for hydrogen bonding and protonation, influencing solubility and reactivity.

Table 1: Structural Parameters of Spiro[cyclopropane-naphthalene] Derivatives

Parameter Value (Average) Method of Determination
Cyclopropane C-C bond length 1.51 Å X-ray crystallography
Naphthalene C-C bond length 1.40 Å DFT calculations
Dihedral angle (cyclopropane/naphthalene) 29.5° Single-crystal analysis

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-ylmethanamine

InChI

InChI=1S/C13H17N/c14-9-11-8-13(11)7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11H,3,5,7-9,14H2

InChI Key

VMSMCNSSOIREHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dihydro-2’h-spiro[cyclopropane-1,1’-naphthalen]-2-yl)methanamine typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable naphthalene derivative with a cyclopropane precursor.

    Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3’,4’-Dihydro-2’h-spiro[cyclopropane-1,1’-naphthalen]-2-yl)methan

Biological Activity

(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine, also known as spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including cytotoxicity and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅N
  • Molecular Weight : 209.715 g/mol
  • CAS Number : 1375474-45-5
  • IUPAC Name : spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine; hydrochloride

Synthesis

The synthesis of spiro compounds often involves cyclization reactions that yield the characteristic spiro structure. For instance, spiro[cyclopropane-naphthalene] derivatives can be synthesized through various methods including cycloaddition reactions and rearrangements of precursor compounds.

Anticancer Activity

Research indicates that compounds containing the spirocyclopropane moiety exhibit promising anticancer properties. For example:

  • Cytotoxicity : Studies have demonstrated that derivatives of spirocyclopropanes show significant cytotoxic effects against various cancer cell lines. In a study evaluating the activity of bis(spiro pyrazolone) cyclopropanes, IC₅₀ values ranged from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO and HeLa .
CompoundCell LineIC₅₀ (µM)
4rRKO60.70
4sPC-349.79
4dHeLa78.72

Antioxidant Activity

The antioxidant potential of spiro compounds has been explored extensively. The presence of the spiro structure enhances the electron-donating ability of these compounds, contributing to their ability to scavenge free radicals.

Leishmanicidal Activity

In vitro studies have shown that certain derivatives possess strong leishmanicidal activity with IC₅₀ values below 1 µM against Leishmania mexicana. This suggests potential therapeutic applications in treating leishmaniasis .

The mechanisms underlying the biological activities of spiro compounds are multifaceted. They may involve:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression and pathogen survival.
  • Induction of Apoptosis : Evidence points towards the ability of these compounds to induce apoptosis in cancer cells through various signaling pathways.

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of several spirocyclic derivatives across multiple human cancer cell lines. The results indicated that specific structural modifications significantly enhance their cytotoxic effects .

Evaluation against Leishmania

Another significant study focused on the leishmanicidal activity of spiro compounds, demonstrating that certain derivatives were comparable to standard treatments like amphotericin B in effectiveness .

Comparison with Similar Compounds

Spiro[cyclopropane-1,1'-naphthalene] Derivatives

  • 4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride (CAS 3D-HHC67984): Key Difference: Incorporates two methyl groups at the 4'-position of the naphthalene ring. Price: €836/50mg (vs. €1,187/50mg for a piperazine analogue) .
  • 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride (CAS 1375474-45-5):

    • Key Difference : Amine group at the 3-position instead of the 2-position.
    • Impact : Positional isomerism may influence electronic distribution and hydrogen-bonding capacity, affecting solubility and bioactivity .

Spiro[cyclobutane-1,1'-naphthalene] Analogues

  • 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine (CAS 1823327-01-0): Key Difference: Cyclobutane ring replaces cyclopropane. Molecular similarity score: 0.87 (vs. target compound) .

Ketone-Functionalized Spiro Derivatives

  • ((1R,2S)-3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-2-yl)(2-hydroxyphenyl)methanone (cis-2.131): Key Difference: Methanone (-CO-) group replaces methanamine (-CH2NH2). Impact: Introduces hydrogen-bonding via the ketone and phenolic -OH groups. Exhibits enantioselectivity ([α]27D = +481°) and higher molecular weight (278.13 g/mol) .

Physicochemical Properties

Property Target Compound (Free Base) 3-Amine Isomer (Hydrochloride) Cyclobutane Analogue
Molecular Weight 187.28 g/mol 209.72 g/mol 173.24 g/mol
Purity 97% N/A N/A
Solubility Likely polar aprotic Enhanced (HCl salt) Moderate (neutral amine)
Reactivity High (cyclopropane strain) Moderate Lower (cyclobutane)

Q & A

Q. What are the established synthetic routes for (3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine?

The compound is synthesized via intramolecular spirocyclopropanation, often employing photoredox catalysis. For example, a photoredox-mediated cyclopropanation of quinones yields spirocyclopropane derivatives under visible light irradiation, with isoindoline-1,3-dione as a key intermediate . Rhodium-catalyzed hydroacylation of alkenes is another method, achieving up to 66% yield with precise control of reaction conditions (e.g., Rh(cod)₂OTf as a catalyst and AgSbF₆ as an additive) . Reaction monitoring via TLC and purification by silica gel chromatography (hexanes/EtOAc gradients) are standard .

Q. How is the structural elucidation of this compound performed?

Structural confirmation relies on NMR (¹H, ¹³C) and X-ray crystallography. For example, ¹H NMR (400 MHz, CDCl₃) shows characteristic signals for the spirocyclopropane moiety (δ 1.97–1.91 ppm for cyclopropane protons) and aromatic protons (δ 7.12–6.78 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups (e.g., carbonyl stretches at ~1636 cm⁻¹) . For crystallographic analysis, SHELX software is widely used for refinement, particularly with high-resolution or twinned data .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this spirocyclopropane derivative?

Enantioselectivity requires chiral catalysts and optimized reaction conditions. For instance, Rhodium catalysts with chiral ligands (e.g., (R)-DTBM-SEGPHOS) achieve >99% ee in hydroacylation reactions . Competing pathways, such as undesired cyclopropane ring-opening or diastereomer formation, necessitate precise control of temperature, solvent polarity, and catalyst loading . Chiral HPLC (e.g., CHIRALCEL OD-H columns) is critical for isolating enantiomers .

Q. How does the cyclopropane ring influence the compound’s reactivity under varying conditions?

The strained cyclopropane ring exhibits unique reactivity. Under acidic conditions, it may undergo ring-opening via protonation at the C-C bond, forming dihydro-naphthalene derivatives. In contrast, basic conditions stabilize the ring but can lead to nucleophilic attacks at the methanamine group . Computational studies (DFT) predict bond dissociation energies, revealing that the cyclopropane ring’s stability is highly dependent on substituent electronic effects .

Q. What computational methods are used to model the compound’s electronic properties and reaction pathways?

Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) theory are employed to analyze electron density distribution, frontier molecular orbitals, and reaction transition states. For example, DFT calculations on analogous spirocyclopropane systems reveal that the HOMO-LUMO gap (4.2–4.5 eV) correlates with photoredox activity . AIM theory further identifies non-covalent interactions (e.g., hydrogen bonds) that stabilize transition states during cyclopropanation .

Key Research Gaps and Contradictions

  • Synthetic Yields : Photoredox methods achieve 66–82% yields , but scalability remains limited due to light penetration issues in large-scale reactors.
  • Diastereomer Ratios : Some protocols report dr >20:1 after chromatography , while others note lower ratios (dr 3:1) without optimization .

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